molecular formula C19H21BFNO3 B8248100 N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8248100
M. Wt: 341.2 g/mol
InChI Key: USMYIZNECCEWOJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core substituted with a 4-fluorophenylamine group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorophenyl group may enhance metabolic stability and target binding in medicinal chemistry applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)22-16-11-9-15(21)10-12-16/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYIZNECCEWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the coupling of a 4-fluorophenylamine with a boronic acid derivative. The reaction is often carried out under palladium-catalyzed conditions, which facilitate the formation of the carbon-nitrogen bond. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging.

    Industry: The compound can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives functionalized with boronate esters. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues

Compound Name Key Structural Differences Key Properties/Applications
N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Target Compound) 4-Fluorophenyl group, unsubstituted benzamide Intermediate for cross-coupling; potential kinase inhibitor
4-tert-Butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide tert-Butyl substituent on benzamide Enhanced steric bulk; used in drug discovery for CNS targets
N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-Methoxy-N-methylamide group Improved hydrolytic stability; precursor for PROTACs
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide Pyridinyl ring with trifluoromethyl group Enhanced electronic effects; studied in anti-inflammatory agents
N-(3-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Aniline core with bromobenzyl group Halogenated derivative for further functionalization

Physicochemical Properties

  • 4-tert-Butyl-N-[4-(boronate)phenyl]benzamide: Solid at room temperature; used in hydrophobic interactions .
  • Spectral Data :
    • IR spectra of benzamide derivatives show characteristic C=O stretches (~1663–1682 cm⁻¹) and B-O vibrations (~1340–1370 cm⁻¹) .
    • $ ^1\text{H-NMR} $: Aromatic protons of the 4-fluorophenyl group resonate at δ ~7.0–7.5 ppm, distinct from tert-butyl (δ ~1.3 ppm) or trifluoromethyl (δ ~7.8 ppm) substituents .

Biological Activity

N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, with the CAS number 2414867-65-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action and relevant case studies.

  • Molecular Formula : C19H21BFNO3
  • Molecular Weight : 341.18 g/mol
  • IUPAC Name : this compound
  • Structure : The compound contains a fluorophenyl group and a dioxaborolane moiety which are crucial for its biological activity.

This compound is primarily studied for its inhibitory effects on various kinases. Kinases are enzymes that play a significant role in cellular signaling pathways and are often implicated in cancer and other diseases.

Inhibition of Kinases

Recent studies have highlighted the compound's potential as a GSK-3β inhibitor. GSK-3β is involved in regulating numerous cellular processes including metabolism and cell proliferation. The compound exhibits competitive inhibition with an IC50 value reported at approximately 8 nM .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Description
GSK-3β InhibitionCompetitive inhibitor with IC50 = 8 nM
ROCK-1 InhibitionExhibits additional inhibitory effects on ROCK-1 kinase
Anti-inflammatory EffectsReduces levels of NO and IL-6 in BV-2 microglial cells
CytotoxicityShows selective cytotoxicity at concentrations above 10 µM

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • GSK-3β Inhibition Study :
    • A study published in MDPI demonstrated that modifications to the benzamide structure could enhance GSK-3β inhibitory activity. Compounds similar to this compound showed varying degrees of potency against GSK-3β .
  • Anti-inflammatory Activity :
    • In vitro assays indicated that this compound significantly decreased nitric oxide (NO) and interleukin 6 (IL-6) levels in microglial cells. This suggests potential applications in treating neuroinflammatory conditions .
  • Comparative Studies with Other Compounds :
    • Comparative studies with other known kinase inhibitors revealed that this compound had superior efficacy in certain assays when tested alongside staurosporine and other reference compounds .

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